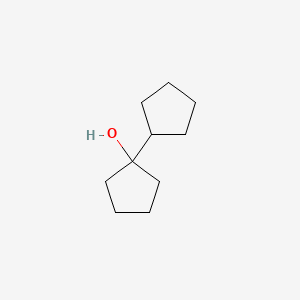

1-Cyclopentyl-1-cyclopentanol

Cat. No. B8302435

M. Wt: 154.25 g/mol

InChI Key: FAGXGCNYHMUVIV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07476492B2

Procedure details

To a 1000-mL 3-necked round bottom flask equipped with a 250-mL pressure equalizing addition funnel, a nitrogen inlet with thermocouple and an overhead stirrer was added 172 mL (1.72 mol) of a 10M solution of BH3—Me2S in tetrahydrofuran and 300 mL of dry tetrahydrofuran. The addition funnel was charged with 116.8 g (1.72 mol) of cyclopentadiene dissolved in 100 mL of dry tetrahydrofuran. The flask was immersed in an ice-water bath and the cyclopentadiene solution slowly added over 2 hours at 0-5° C. Stirring was continued for an additional 90 min at this temperature at which time 130 mL of methanol was cautiously added over 1 hour with vigorous evolution of hydrogen. The solvent was then removed under reduced pressure and the remaining oil transferred to a 5 L 3-necked round bottom flask equipped with a thermocouple inlet, overhead stirrer and a 500-mL addition funnel. Dichloromethane (2 L) and water (500 mL) were added and the mixture cooled to 5° C. The addition funnel was charged with 100 mL (1.95 mol) of bromine which was then added slowly over 1 hr. The resulting dark mixture was exposed to a long wave UV lamp with stirring at room temperature overnight by which time the bromine color had largely disappeared. The reaction mixture was recooled to 5° C. and 1.3 L of 6N NaOH was added slowly via the addition funnel followed by 400 mL of 30% hydrogen peroxide. After stirring overnight at room temperature the organic layer was separated, washed several times with water, once with brine and then dried over anhydrous magnesium sulfate for 1 hour. Filtration and removal of the solvent at reduced pressure resulted in a light-colored oil which was distilled from Na2CO3 through a short Vigreux (bp 63° C. @ 1 mmHg) to yield 72 g (55%) the title alcohol as a clear, colorless oil.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

BH3—Me2S

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[H][H].BrBr.[OH-:10].[Na+].OO>O1CCCC1.CO>[CH:2]1([C:1]2([OH:10])[CH2:5][CH2:4][CH2:3][CH2:2]2)[CH2:1][CH2:5][CH2:4][CH2:3]1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

130 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Three

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

BH3—Me2S

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Four

|

Name

|

|

|

Quantity

|

116.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC1

|

Step Seven

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Nine

|

Name

|

|

|

Quantity

|

1.3 L

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Ten

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 1000-mL 3-necked round bottom flask equipped with a 250-mL pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

addition funnel, a nitrogen inlet with thermocouple and an overhead stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was immersed in an ice-water bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was then removed under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the remaining oil transferred to a 5 L 3-necked round bottom flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a thermocouple inlet

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

overhead stirrer and a 500-mL addition funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Dichloromethane (2 L) and water (500 mL) were added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then added slowly over 1 hr

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recooled to 5° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring overnight at room temperature the organic layer

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed several times with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

once with brine and then dried over anhydrous magnesium sulfate for 1 hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtration and removal of the solvent at reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulted in a light-colored oil which

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled from Na2CO3 through a short Vigreux (bp 63° C. @ 1 mmHg)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCC1)C1(CCCC1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |